

MK2-IN-1 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: MK2-IN-1

Cat. No.: B1139142

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Application Notes and Protocols: MK2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key serine/threonine kinase that functions downstream of the p38 MAPK signaling cascade.[1] This pathway is activated by cellular and environmental stressors, leading to the regulation of inflammatory responses, cell survival, and migration.[1][2] Upon activation by p38 MAPK, MK2 phosphorylates various downstream targets, including Hsp27 and RNA-binding proteins, which in turn stabilize the transcripts of pro-inflammatory cytokines like TNF- α and IL-6.[3] Due to its central role in inflammation, MK2 has emerged as a significant therapeutic target for autoimmune diseases and cancer.[2]

MK2-IN-1 is a potent and selective, non-ATP-competitive inhibitor of MK2 with an IC₅₀ of 0.11 μ M.[4][5] Its selectivity makes it a valuable pharmacological tool for investigating the biological functions of MK2.[6] These application notes provide detailed information on the solubility of **MK2-IN-1** and protocols for its use in both in vitro and in vivo experimental settings.

Solubility of MK2-IN-1

The solubility of **MK2-IN-1** can vary depending on the specific form (e.g., free base vs. hydrochloride salt) and the solvent conditions. While generally considered soluble in DMSO, some sources report insolubility, which may be affected by the purity and water content of the solvent.[6][7] Using fresh, anhydrous DMSO is recommended.[7] For aqueous solutions, co-

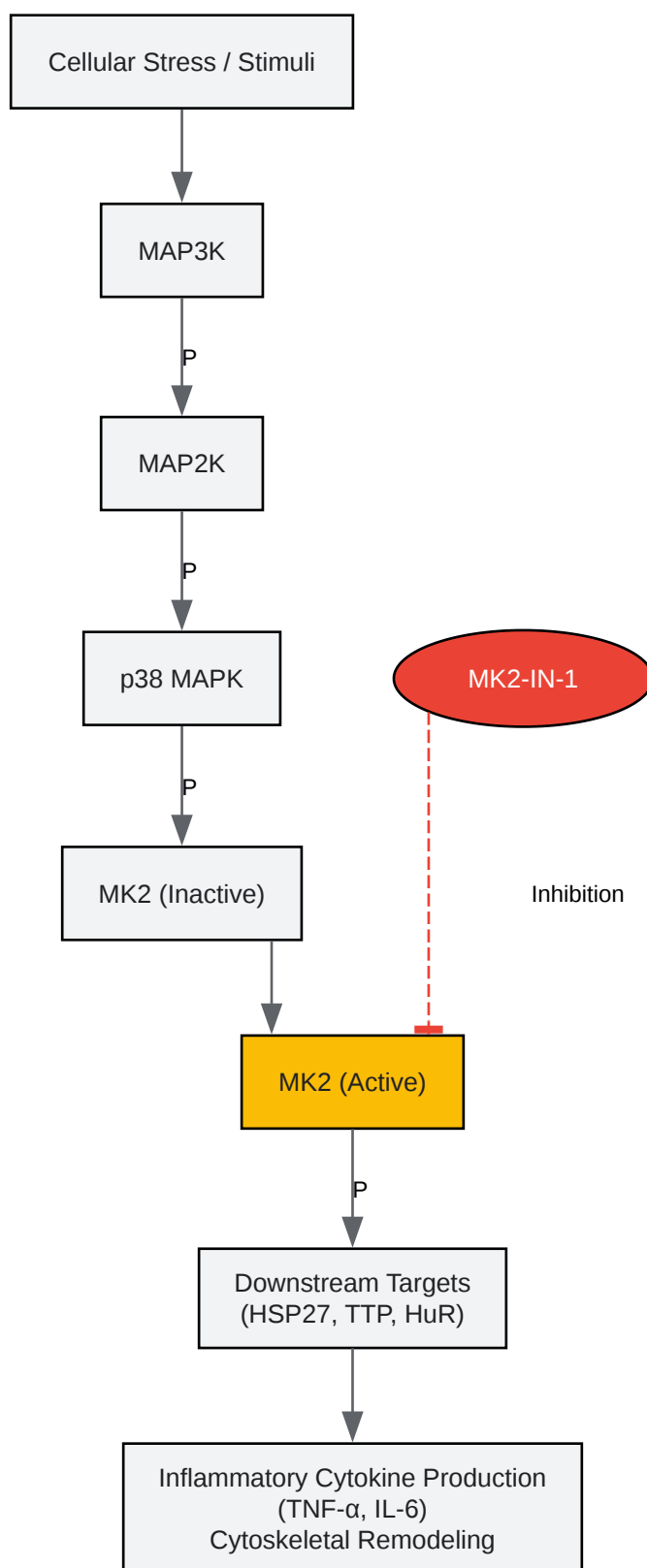
solvents and formulating agents are necessary to achieve desired concentrations for biological experiments.

Table 1: Quantitative Solubility Data for **MK2-IN-1**

Solvent/Vehicle System	Form	Reported Solubility	Source(s)
DMSO	Hydrochloride Salt	10 mM (stock solution)	[8][9]
DMSO	Hydrochloride Salt	Insoluble (Note: Moisture-absorbing DMSO may reduce solubility)	[7]
DMSO	Free Base	Soluble	[6]
Ethanol	Hydrochloride Salt	100 mg/mL	[7]
Water	Hydrochloride Salt	2 mg/mL	[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Hydrochloride Salt	≥ 1.67 mg/mL (3.28 mM)	[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Hydrochloride Salt	≥ 1.67 mg/mL (3.28 mM)	[8]
10% DMSO, 90% Corn Oil	Hydrochloride Salt	≥ 1.67 mg/mL (3.28 mM)	[8]

Signaling Pathway and Mechanism of Action

MK2-IN-1 exerts its effect by inhibiting the kinase activity of MK2. The diagram below illustrates the p38/MK2 signaling cascade and the point of inhibition. Stress signals activate a cascade involving MAP3K and MAP2K, which in turn phosphorylate and activate p38 MAPK. p38 then activates MK2, leading to downstream inflammatory effects. **MK2-IN-1** directly targets MK2, preventing the phosphorylation of its substrates.



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Caption: The p38/MK2 signaling cascade and inhibition by **MK2-IN-1**.

Experimental Protocols

Handling and Storage

- Solid Compound: Store the solid powder at -20°C for up to 3 years.[\[10\]](#)
- Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[\[10\]](#)[\[11\]](#)

Protocol 1: Preparation of a 10 mM Stock Solution (DMSO)

This protocol is for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro and in vivo experiments.

Materials:

- **MK2-IN-1** powder (e.g., Hydrochloride salt, MW: 509.43 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Method:

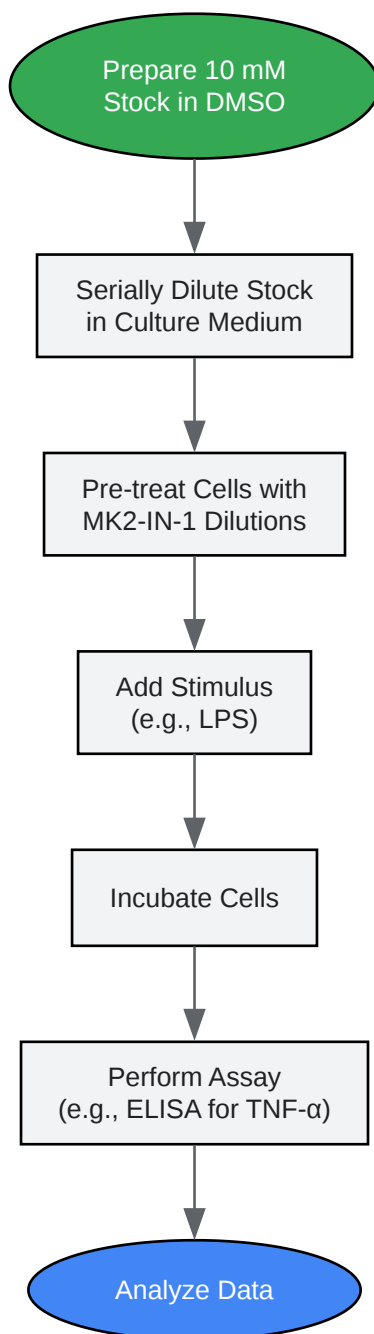
- Calculate the mass of **MK2-IN-1** required. For 1 mL of a 10 mM solution:
 - $\text{Mass} = 10 \text{ mmol/L} * 1 \times 10^{-3} \text{ L} * 509.43 \text{ g/mol} = 0.00509 \text{ g} = 5.09 \text{ mg}.$
- Weigh the calculated amount of **MK2-IN-1** powder and place it into a sterile vial.
- Add the corresponding volume of anhydrous DMSO to the vial.
- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

- If precipitation or incomplete dissolution occurs, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes until the solution is clear.[\[8\]](#)
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
- Store the aliquots as recommended in section 4.1.

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol outlines the general steps for using the **MK2-IN-1** DMSO stock solution in a cell-based assay, such as measuring cytokine inhibition.

Workflow Diagram:



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Caption: Workflow for a typical in vitro cell-based inhibition assay.

Method:

- Cell Plating: Plate cells (e.g., THP-1 monocytes) at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.

- Prepare Working Solutions: Thaw an aliquot of the 10 mM **MK2-IN-1** DMSO stock. Perform serial dilutions directly into pre-warmed cell culture medium to achieve the final desired concentrations.
 - CRITICAL: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically $\leq 0.5\%$).
- Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of **MK2-IN-1** (or vehicle control).
- Incubation: Pre-incubate the cells with the inhibitor for a specific period (e.g., 1-2 hours) to allow for cell penetration and target engagement.
- Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide, LPS) to all wells except the unstimulated control.
- Final Incubation: Incubate the plate for the required time to allow for the production of the analyte of interest (e.g., 4-24 hours for TNF- α).
- Assay: Collect the cell supernatant or cell lysate. Measure the endpoint using an appropriate method, such as ELISA for cytokine secretion or Western blot for protein phosphorylation (e.g., p-HSP27).
- Data Analysis: Plot the results as a dose-response curve to determine the EC₅₀ value.

Protocol 3: Preparation of Formulations for In Vivo Studies

The following are established protocols for preparing **MK2-IN-1** hydrochloride for administration in animal models.^[8] Preparation should be done freshly before each use.

Protocol 3A: Formulation with PEG300 and Tween-80

- Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Achievable Concentration: ≥ 1.67 mg/mL

Method (for 1 mL):

- Prepare a 16.7 mg/mL stock solution of **MK2-IN-1** in DMSO.
- In a sterile tube, add 400 μ L of PEG300.
- Add 100 μ L of the 16.7 mg/mL DMSO stock solution to the PEG300 and mix until clear.
- Add 50 μ L of Tween-80 to the mixture and mix until clear.
- Add 450 μ L of saline to reach the final volume of 1 mL. Mix thoroughly.

Protocol 3B: Formulation with SBE- β -CD

- Final Composition: 10% DMSO, 90% (20% SBE- β -CD in Saline)
- Achievable Concentration: ≥ 1.67 mg/mL

Method (for 1 mL):

- Prepare a 16.7 mg/mL stock solution of **MK2-IN-1** in DMSO.
- Prepare a 20% (w/v) solution of sulfobutylether- β -cyclodextrin (SBE- β -CD) in sterile saline.
- In a sterile tube, add 900 μ L of the 20% SBE- β -CD solution.
- Add 100 μ L of the 16.7 mg/mL DMSO stock solution to the SBE- β -CD solution.
- Mix thoroughly until a clear solution is formed.

Protocol 3C: Formulation with Corn Oil

- Final Composition: 10% DMSO, 90% Corn Oil
- Achievable Concentration: ≥ 1.67 mg/mL

Method (for 1 mL):

- Prepare a 16.7 mg/mL stock solution of **MK2-IN-1** in DMSO.

- In a sterile tube, add 900 μ L of corn oil.
- Add 100 μ L of the 16.7 mg/mL DMSO stock solution to the corn oil.
- Vortex vigorously to form a uniform suspension or solution. Note: This formulation may be suitable for oral gavage.

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